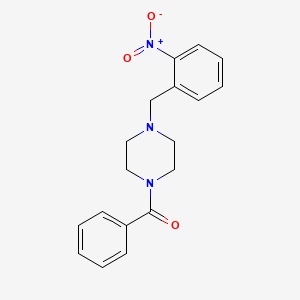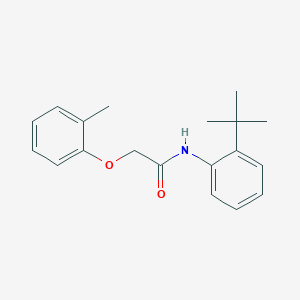![molecular formula C11H14ClN3O3 B5750971 2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide
説明
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CLEN, and it has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of CLEN is not fully understood. However, studies have suggested that CLEN inhibits the activity of various enzymes involved in cancer cell growth and inflammation. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress in cancer cells.
Biochemical and Physiological Effects:
CLEN has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases. CLEN has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, CLEN has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, CLEN has been found to have low toxicity, making it safe for use in cell culture and animal experiments. However, one of the limitations of using CLEN in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN.
将来の方向性
There are several future directions for the research of CLEN. One of the areas that require further investigation is the mechanism of action of CLEN. More research is needed to determine the specific enzymes and pathways that CLEN targets. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN. Further studies are also needed to explore the potential applications of CLEN in the treatment of inflammatory diseases and other medical conditions.
Conclusion:
In conclusion, CLEN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CLEN has been optimized to yield high purity and yield. CLEN has been found to have potential applications in cancer research and the treatment of inflammatory diseases. The mechanism of action of CLEN is not fully understood, but studies have suggested that it inhibits the activity of various enzymes involved in cancer cell growth and inflammation. CLEN has various biochemical and physiological effects, including the inhibition of enzymes and induction of apoptosis. One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. However, more research is needed to determine the optimal dosage and treatment duration of CLEN and its mechanism of action.
科学的研究の応用
CLEN has been found to have potential applications in various scientific research areas. One of the most significant applications of CLEN is in cancer research. Studies have shown that CLEN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-7-8(15(17)18)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKIUJOPLITFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)